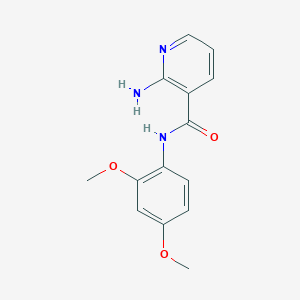![molecular formula C10H16N2OS B6497418 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine CAS No. 1249985-44-1](/img/structure/B6497418.png)
3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound “3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine” contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .科学研究应用
3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine has a variety of applications in scientific research. It has been used as a ligand in the study of metal-ion interactions, as a substrate in enzymatic reactions, and as a reagent in organic syntheses. It has also been used in the study of enzyme inhibition, as well as in the study of drug metabolism. Additionally, it has been used in the study of molecular recognition, and as a model compound for the study of organic reactions.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral activities . The specific targets can vary depending on the exact structure of the derivative and the biological system in which it is active.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific mode of action can depend on the exact structure of the derivative and the biological system in which it is active.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The exact pathways affected can depend on the specific structure of the derivative and the biological system in which it is active.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . The impact on bioavailability can depend on factors such as the compound’s solubility, stability, and metabolic stability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
实验室实验的优点和局限性
The advantages of using 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine in laboratory experiments include its high reactivity, its stability, and its versatility. The high reactivity of this compound makes it well-suited for use in a variety of reactions, while its stability ensures that it will not break down during the course of the experiment. Additionally, its versatility makes it applicable to a wide range of experiments.
The primary limitation of using this compound in laboratory experiments is its toxicity. This compound is a toxic compound, and as such, should be handled with care. Additionally, it should be stored in a cool, dry place, away from direct sunlight.
未来方向
The future of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine is bright, with many potential applications in the fields of biochemistry, pharmacology, and chemical synthesis. In the field of biochemistry, this compound could be used to study the interactions between metal ions and proteins, as well as to study the mechanisms of enzyme inhibition. In the field of pharmacology, this compound could be used to study drug metabolism and drug interactions. In the field of chemical synthesis, this compound could be used to synthesize a variety of organic compounds. Additionally, this compound could be used in the study of molecular recognition and as a model compound for the study of organic reactions.
合成方法
3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine can be synthesized in a variety of ways. The most common method is the reaction of 4-methylthiazole with piperidine in the presence of a base, such as sodium hydroxide. This reaction produces this compound in a high yield, with minimal side products. Other methods of synthesis include the use of a Grignard reagent, or the reaction of 4-methylthiazole with an amine in the presence of a catalyst.
属性
IUPAC Name |
4-methyl-2-(piperidin-3-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-7-14-10(12-8)13-6-9-3-2-4-11-5-9/h7,9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMZNEPVPAIHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6497340.png)


![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497375.png)
![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)
![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)
![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6497406.png)
![2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497411.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B6497413.png)
![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)
![3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6497441.png)


![4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B6497456.png)